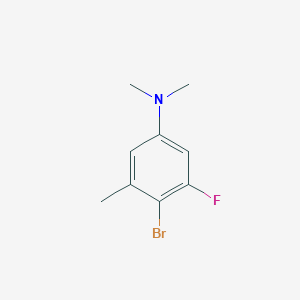
(4-Bromo-3-fluoro-5-methyl-phenyl)-dimethyl-amine
Übersicht
Beschreibung
(4-Bromo-3-fluoro-5-methyl-phenyl)-dimethyl-amine, also known as 4-Bromo-3-fluoro-5-methyl-phenyl-N,N-dimethylaniline, is an organic compound used as an intermediate in organic synthesis. It is a colorless liquid with a pungent odor. The compound can be synthesized through the reaction of 4-bromo-3-fluoro-5-methyl-phenyl-N-methyl-amine with dimethyl sulfate. 4-Bromo-3-fluoro-5-methyl-phenyl-N,N-dimethylaniline is used in the synthesis of a variety of pharmaceuticals, agrochemicals, and dyes.
Wissenschaftliche Forschungsanwendungen
Photophysical Properties of Analogues
Research on borondipyrromethene analogues, which share structural similarities with (4-Bromo-3-fluoro-5-methyl-phenyl)-dimethyl-amine, highlights their photophysical properties. These studies reveal the impact of solvent polarity and the electron-withdrawing strength of substituents on fluorescence quantum yields and lifetimes. This understanding is critical for designing efficient fluorescent materials for various applications, including sensors and light-emitting devices (Qin et al., 2005).
Functionalized Polymer Electrolytes
The synthesis of guanidinium-functionalized poly(arylene ether sulfone) anion exchange polymer electrolytes through an activated fluorophenyl-amine reaction demonstrates the utility of such reactions in creating advanced materials. These materials have potential applications in energy storage and conversion devices, showcasing the relevance of this compound in the development of high-performance polymer electrolytes (Kim et al., 2011).
Fluorescence Enhancement
The study of fluorescence enhancement in trans-4-aminostilbene by N-phenyl substitutions, which can be related to the structural features of this compound, provides insights into how N-phenyl substituents influence photophysical behaviors. These findings are valuable for the design of fluorescent probes with high quantum yields, useful in bioimaging and molecular diagnostics (Yang et al., 2002).
Intramolecular Charge Transfer Studies
Investigations into intramolecular charge transfer properties of certain compounds reveal the potential of this compound analogues as fluorescence probes. These studies contribute to the development of sensitive and selective probes for biological and chemical sensing applications (Singh et al., 2002).
Multi-Stimuli Responsive Materials
Research on V-shaped molecules demonstrates the application of structurally similar compounds in creating multi-stimuli responsive materials. These materials exhibit morphology-dependent fluorochromism, which can be triggered by mechanical force or pH changes, offering potential applications in smart coatings and security inks (Lu & Xia, 2016).
Eigenschaften
IUPAC Name |
4-bromo-3-fluoro-N,N,5-trimethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrFN/c1-6-4-7(12(2)3)5-8(11)9(6)10/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMFPUJLTLWPLJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Br)F)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
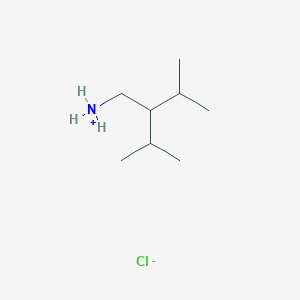
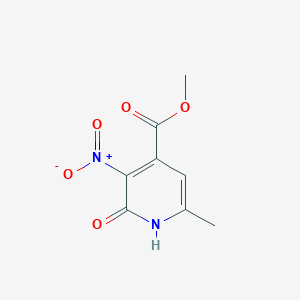
![2-[(3-aminopyrrolidin-1-yl)carbonyl]-6-methylpyrazolo[1,5-a]pyrazin-4(5H)-one hydrochloride](/img/structure/B1528290.png)
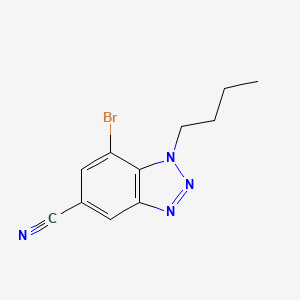
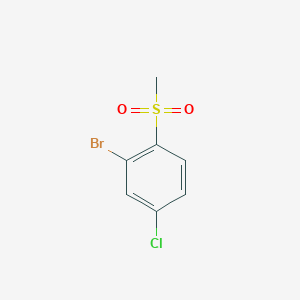
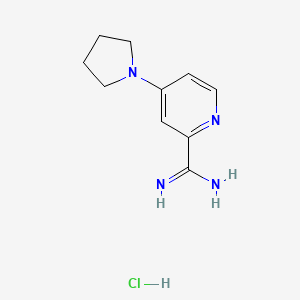
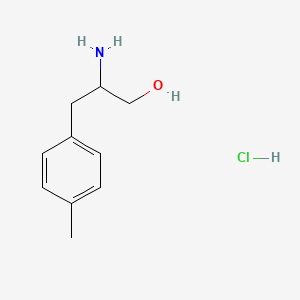
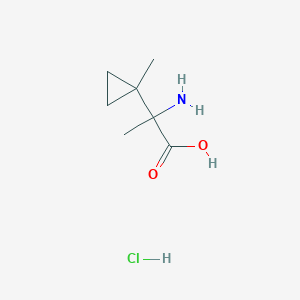
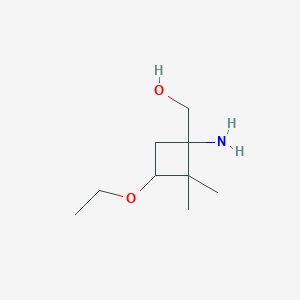
![Methyl octahydrocyclopenta[c]pyrrole-1-carboxylate hydrochloride](/img/structure/B1528301.png)
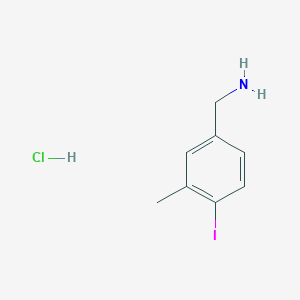

![[1-(4-amino-1-methyl-1H-pyrazole-3-carbonyl)pyrrolidin-2-yl]methanol hydrochloride](/img/structure/B1528306.png)

